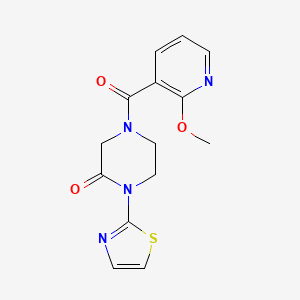
4-(2-Methoxypyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxypyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C14H14N4O3S and its molecular weight is 318.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(2-Methoxypyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (commonly referred to as the compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C14H14N4O3S, with a molecular weight of 318.35 g/mol. It features a piperazine ring substituted with a thiazole moiety and a methoxypyridine carbonyl group. The structural complexity suggests diverse interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of piperazine derivatives. The compound's structural components suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been tested in vitro against breast cancer cell lines, demonstrating cytotoxic effects and potential synergistic effects when combined with established chemotherapeutics like doxorubicin .
Inhibition of Enzymatic Activity
The compound may also act as an enzyme inhibitor. Similar compounds have been identified as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in inflammatory processes and pain modulation. By inhibiting sEH, these compounds can potentially reduce inflammation and associated pain .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 1-position of the piperazine ring significantly enhanced antibacterial activity compared to unmodified analogs .
- Cytotoxicity in Cancer Models : In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 showed that certain piperazine derivatives exhibited higher cytotoxicity compared to standard treatments. The combination therapy using these derivatives alongside doxorubicin resulted in enhanced therapeutic efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects such as altered gene expression or apoptosis.
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Inhibition of Signaling Pathways : By inhibiting key enzymes involved in inflammatory signaling pathways, this compound could mitigate inflammation-related conditions.
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
4-(2-methoxypyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-21-12-10(3-2-4-15-12)13(20)17-6-7-18(11(19)9-17)14-16-5-8-22-14/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHOYNXNYONIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














